1-Oxa-3,7-diazaspiro[4.4]nonan-2-one
Description
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one is a bicyclic spiro compound characterized by a unique fusion of oxygen (oxa) and two nitrogen (diaza) atoms within its spiro[4.4]nonane framework. Its hydrochloride salt form (CAS: 1657033-44-7) has a molecular formula of C₆H₁₁ClN₂O₂, a molecular weight of 178.62 g/mol, and a purity of 95% . The compound’s structure includes a ketone group at position 2, contributing to its reactivity and utility in pharmaceutical synthesis. Predicted collision cross-section (CCS) values for its adducts range from 130.1 Ų ([M+H]⁺) to 138.8 Ų ([M+NH₄]⁺), indicating moderate molecular compactness . It is commercially available for research applications, including drug discovery and organic synthesis .
Properties
IUPAC Name |
1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-4-6(10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCSTNUNQFZQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diaminoketone with an epoxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a spiro junction connecting two distinct ring systems, which may influence its interaction with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Structural Characteristics
This compound has a molecular formula of and features a spirocyclic structure that includes both nitrogen and oxygen heteroatoms. The compound can be represented by the following structural formula:
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| Structural Type | Spirocyclic |
| Functional Groups | Ketone, Amine |
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets in biological systems. Preliminary studies indicate that it may modulate enzyme activity or bind to receptors, influencing various signaling pathways.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various pathological conditions. Inhibition assays using gelatin zymography have shown promising results in reducing MMP activity.
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds can act as covalent inhibitors against oncogenic proteins such as KRAS G12C, which is implicated in solid tumors . The mechanism involves binding to mutated cysteine residues in the KRAS protein, effectively blocking its activity.
Case Studies
Several studies have evaluated the biological effects of this compound and its derivatives:
- Antitumor Effects : In vivo experiments using xenograft models demonstrated that certain derivatives exhibited significant antitumor activity, suggesting potential for cancer therapy .
- Anti-inflammatory Properties : Compounds similar to this compound have shown anti-inflammatory effects by acting as antagonists for chemokine receptors (CCR2 and CCR5) involved in inflammatory responses.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
